

The Discovery and Synthesis of ZM-306416 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: ZM-306416 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a significant role in angiogenesis research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **ZM-306416 hydrochloride**. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its inhibitory activities, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[1]



ZM-306416, chemically known as N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, was identified as a potent inhibitor of VEGFR tyrosine kinases.[2][3] It exhibits selectivity for VEGFR-2 (KDR) and VEGFR-1 (Flt) and also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[4][5] Its ability to block the ATP-binding site of these receptors prevents their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis.[6] This guide details the discovery, synthesis, and biological characterization of **ZM-306416 hydrochloride**.

Discovery and Development

ZM-306416 was developed as part of a research program focused on identifying novel, potent, and selective inhibitors of VEGFR tyrosine kinases for anti-angiogenic therapy. The core chemical structure is a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor design. Structure-activity relationship (SAR) studies led to the identification of ZM-306416 as a lead compound with desirable potency and selectivity.

Physicochemical Properties of ZM-306416

Hydrochloride

Property	Value	Reference
IUPAC Name	N-(4-chloro-2- fluorophenyl)-6,7- dimethoxyquinazolin-4-amine hydrochloride	[1]
Molecular Formula	C16H14Cl2FN3O2	[1]
Molecular Weight	333.74 g/mol (free base)	[1]
CAS Number	690206-97-4 (hydrochloride)	[1]
Appearance	Off-white solid	[2]
Solubility	Soluble in DMSO (to 10 mM) and ethanol (1 mg/ml)	[1][2]

Synthesis of ZM-306416 Hydrochloride



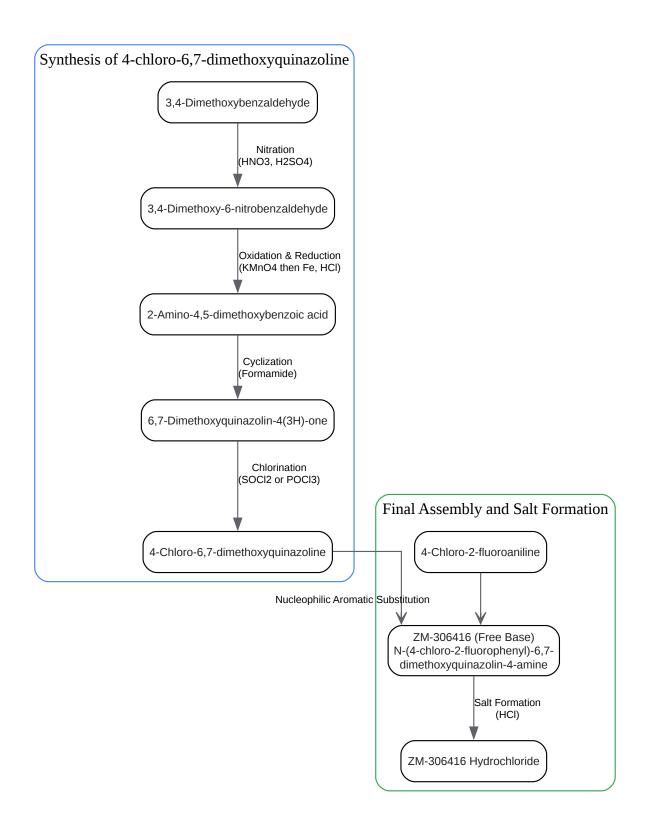




The synthesis of **ZM-306416 hydrochloride** involves a multi-step process starting from commercially available materials. The key step is the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline.

Synthetic Scheme





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Caption: Synthetic pathway for ZM-306416 hydrochloride.



Experimental Protocol

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

6,7-Dimethoxyquinazolin-4(3H)-one is refluxed in thionyl chloride or phosphorus oxychloride, often with a catalytic amount of N,N-dimethylformamide (DMF), for several hours. The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried.[7]

Step 3: Synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (ZM-306416)

A mixture of 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline in a suitable solvent such as isopropanol or dioxane is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization or column chromatography.[8]

Step 4: Formation of **ZM-306416 Hydrochloride**

The free base of ZM-306416 is dissolved in a suitable solvent like dichloromethane, and a solution of hydrochloric acid in ether or another appropriate solvent is added. The hydrochloride salt precipitates and is collected by filtration and dried under vacuum.[9]

Biological Activity and Mechanism of Action

ZM-306416 is a potent inhibitor of VEGFR-2 (KDR) and also shows activity against VEGFR-1 (Flt) and EGFR. The inhibitory concentrations (IC₅₀) are summarized in the table below.

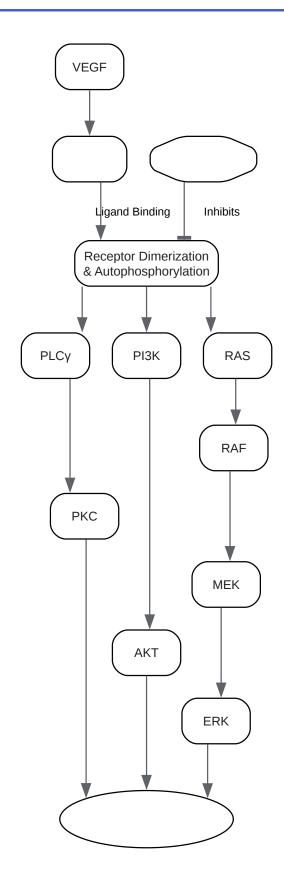


Target	IC50	Reference
VEGFR-2 (KDR)	100 nM	[1]
VEGFR-1 (Flt)	2 μΜ	[1]
EGFR	<10 nM	[4][5]
Abl	1.3 μΜ	[10]
Src	0.33 μΜ	[4]

The mechanism of action involves the competitive binding of ZM-306416 to the ATP-binding pocket of the kinase domain of these receptors. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

VEGF Signaling Pathway



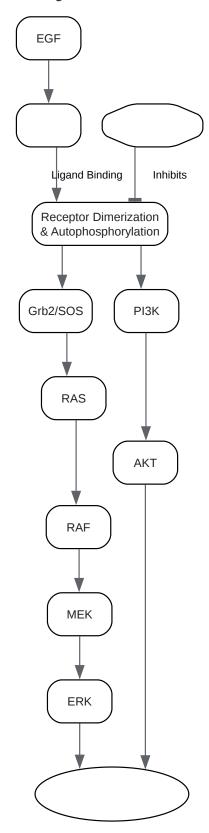


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Caption: Simplified VEGF signaling pathway and the point of inhibition by ZM-306416.



EGFR Signaling Pathway



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Caption: Simplified EGFR signaling pathway and the point of inhibition by ZM-306416.

Experimental Protocols In Vitro Kinase Assay (VEGFR-2)

This protocol describes a luminescence-based assay to quantify the inhibitory activity of ZM-306416 on VEGFR-2 kinase.

Materials:

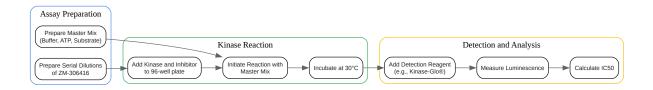
- Recombinant human VEGFR-2 (KDR) kinase
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP
- VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)
- ZM-306416 hydrochloride stock solution (in DMSO)
- Kinase activity detection reagent (e.g., Kinase-Glo® MAX)
- White 96-well assay plates

Procedure:

- Prepare a master mix: For each reaction, prepare a master mix containing kinase buffer,
 ATP, and the VEGFR-2 substrate.
- Serial Dilution of Inhibitor: Prepare serial dilutions of ZM-306416 hydrochloride in kinase buffer. Also, prepare a DMSO-only control.
- Kinase Reaction: In a 96-well plate, add the VEGFR-2 kinase to each well, followed by the serially diluted inhibitor or DMSO control. Initiate the kinase reaction by adding the master mix.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).



- Detection: Stop the kinase reaction and measure the remaining ATP by adding the kinase detection reagent according to the manufacturer's protocol.
- Data Analysis: Measure luminescence using a microplate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell Proliferation Assay (HUVEC)

This protocol describes an MTT-based assay to evaluate the effect of ZM-306416 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

- HUVECs
- Endothelial cell growth medium
- VEGF
- ZM-306416 hydrochloride
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)



96-well cell culture plates

Procedure:

- Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.
- Serum Starvation: To reduce basal receptor activation, starve the cells in a serum-free medium for 4-6 hours.
- Inhibitor Treatment: Treat the starved cells with various concentrations of ZM-306416 for 1-2 hours. Include a DMSO control.
- VEGF Stimulation: Stimulate the cells with VEGF (e.g., 25 ng/mL).
- Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated control and determine the IC₅₀ value.

Conclusion

ZM-306416 hydrochloride is a valuable research tool for studying the roles of VEGFR and EGFR signaling in angiogenesis and cancer. Its potent inhibitory activity and well-defined mechanism of action make it a standard reference compound in the field. This technical guide provides a comprehensive resource for researchers working with ZM-306416, offering detailed protocols for its synthesis and biological evaluation. Further research may continue to explore the therapeutic potential of ZM-306416 and its analogs in various disease models.



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